molecular formula C15H12N4OS B2959840 N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 875120-42-6

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2959840
CAS No.: 875120-42-6
M. Wt: 296.35
InChI Key: IUNBOBZVODBGIL-UHFFFAOYSA-N
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Description

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a fused indeno-thiazole core linked to a 1-methylpyrazole-5-carboxamide moiety. This structure combines a planar aromatic system (indeno-thiazole) with a polar carboxamide group, making it a candidate for diverse biological interactions, particularly in medicinal chemistry. The synthesis of such derivatives typically involves condensation reactions between ketones and thioureas, followed by functionalization of the thiazole amine group .

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-19-11(6-7-16-19)14(20)18-15-17-13-10-5-3-2-4-9(10)8-12(13)21-15/h2-7H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNBOBZVODBGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indeno-thiazole core, which is then coupled with a pyrazole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Anti-Viral Activity:

Several 8H-indeno[1,2-d]thiazole derivatives with carboxamide substituents exhibit anti-viral properties. For example:

  • 3,5-Dimethoxy-N-(5-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (Compound 4): Demonstrated 50% yield and notable anti-SARS-CoV-2 activity, attributed to the electron-donating methoxy groups enhancing interaction with viral proteases .
  • N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e): Lower yield (39%) but retained activity, highlighting tolerance for halogen substituents .

Comparison with Non-Indeno Thiazole Analogs

Table 2: Molecular Properties of Thiazole-Based Carboxamides

Compound Name Core Structure Molecular Formula Molecular Weight Key Features Reference
(E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide Benzo[d]thiazole C17H20N4O2S 344.4 Non-planar benzo-thiazole core
Target Compound Indeno[1,2-d]thiazole Not reported* ~350–400† Planar fused ring system

†Estimated based on structural similarity.

Conversely, the target compound’s indeno-thiazole core may enhance binding to flat enzymatic pockets, as seen in kinase inhibitors .

Key Research Findings and Gaps

  • Bioactivity : While anti-viral data are absent for the target compound, its structural resemblance to active benzamide derivatives () suggests plausible efficacy. Further assays are needed to confirm this.
  • Physicochemical Properties: The indeno-thiazole core likely increases lipophilicity compared to benzo-thiazole analogs (), which could impact membrane permeability and pharmacokinetics .

Biological Activity

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes an indeno-thiazole moiety and a pyrazole carboxamide group. Its molecular formula is C13H10N4OS, and it possesses a molecular weight of 270.31 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study involving various pyrazole compounds showed that some derivatives could inhibit inflammatory mediators effectively. For instance, compounds similar to this compound were tested for their ability to reduce edema in animal models, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related pyrazole derivatives have indicated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the indeno-thiazole structure may enhance this activity due to its ability to interact with bacterial cell membranes or inhibit critical enzymatic pathways .

3. Antiparasitic Activity

Recent findings highlight the compound's efficacy against parasitic nematodes such as Haemonchus contortus. In vitro studies revealed that modifications of the pyrazole structure could lead to compounds with sub-nanomolar potencies against larval stages of these parasites, indicating a potential application in veterinary medicine .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring have been explored:

Modification Effect on Activity
Substitution at position 3Increased anti-inflammatory activity
Variation in carbon chain lengthEnhanced antimicrobial properties
Alteration of functional groupsImproved selectivity against parasites

This table summarizes how specific modifications can influence the compound's efficacy.

Case Studies

Case Study 1: Anti-inflammatory Screening
A study screened a library of pyrazole derivatives for anti-inflammatory activity using the carrageenan-induced paw edema model. Results indicated that certain analogs of this compound exhibited over 80% inhibition of edema compared to standard treatments .

Case Study 2: Antimicrobial Testing
In another investigation, derivatives were evaluated against clinical isolates of S. aureus and E. coli. The findings revealed that compounds with an indeno-thiazole backbone demonstrated significant antibacterial activity, particularly those with hydrophobic side chains .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide?

The compound is typically synthesized via multi-step protocols. For instance, pyrazole-thiazole hybrids are constructed through cyclocondensation of hydrazides with carbonyl derivatives, followed by coupling reactions. Key steps include the use of K₂CO₃ as a base, DMF as a solvent, and RCH₂Cl as an alkylating agent under controlled temperatures (e.g., room temperature or reflux conditions) .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation involves a combination of spectroscopic and analytical techniques:

  • IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
  • ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • Elemental analysis to ensure stoichiometric purity.
  • X-ray crystallography (if single crystals are obtained) for absolute configuration determination .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Initial evaluations include:

  • Enzyme inhibition assays (e.g., against kinases or proteases) using fluorometric or colorimetric substrates.
  • Cellular viability assays (e.g., MTT or ATP-based luminescence) to assess cytotoxicity.
  • NO release studies (via Griess reagent) for compounds with potential anti-inflammatory activity .

Advanced Research Questions

Q. How can reaction yields be optimized when modifying substituents on the pyrazole core?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, NMP) often enhance reactivity for coupling steps .
  • Catalyst selection : Transition metals (e.g., Pd for cross-couplings) or phase-transfer catalysts improve regioselectivity.
  • Stepwise vs. one-pot synthesis : Multi-step isolation of intermediates (e.g., hydrazides) can reduce side reactions .

Q. What computational strategies are effective in predicting binding modes with target proteins?

Advanced methods include:

  • Molecular docking (AutoDock Vina, Glide) to simulate ligand-receptor interactions, guided by crystallographic data of homologous proteins.
  • MD simulations (GROMACS, AMBER) to assess stability of docked complexes over time.
  • QSAR models to correlate structural features (e.g., LogP, H-bond donors) with activity .

Q. How should researchers address discrepancies in spectral data between synthesized batches?

Contradictions can arise from:

  • Tautomeric equilibria : Use variable-temperature NMR to resolve dynamic exchanges.
  • Impurity profiles : Employ HPLC-MS to identify byproducts and optimize purification (e.g., column chromatography).
  • Crystallographic validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) .

Q. What strategies are recommended for SAR studies to enhance target selectivity?

  • Bioisosteric replacement : Substitute thiazole with oxadiazole or triazole to modulate electronic effects.
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the indeno-thiazole moiety to improve membrane permeability.
  • Proteome-wide profiling (e.g., kinome screens) to identify off-target interactions .

Methodological Notes

  • Synthetic Protocols : Prioritize stepwise isolation of intermediates to minimize side reactions .
  • Data Reproducibility : Document solvent purity, reaction atmosphere (e.g., N₂), and catalyst lot numbers.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially in vivo studies.

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